molecular formula C13H14N2O2 B2847015 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 1368423-59-9

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2847015
CAS No.: 1368423-59-9
M. Wt: 230.267
InChI Key: XDFBAVKLTRQXTA-UHFFFAOYSA-N
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Description

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a benzyl group at the first position, an ethyl group at the fifth position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the reaction of 1-benzyl-3-ethyl-1H-pyrazole with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. Another approach involves the cyclization of 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid derivatives using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl and ethyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-5-ethyl-1H-pyrazole-3-carboxylic acid

Uniqueness

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-benzyl-5-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-11-8-12(13(16)17)14-15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBAVKLTRQXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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